trans-4-Phenyl-L-proline hydrochloride

ACE Inhibitor Design Medicinal Chemistry Pharmacodynamics

In peptide drug discovery, incorporating conformational constraints without reliable chiral building blocks leads to failed syntheses and inconsistent SAR. trans-4-Phenyl-L-proline HCl (CAS 90657-53-7) solves this with defined (2S,4S) stereochemistry and enhanced SPPS solubility. · ≥95% HPLC purity; [α]D +17.5° (c=1, 2N HCl) for batch-to-batch consistency. · trans-4-phenyl ring stabilizes β-turn conformations in peptidomimetics. · Hydrophobic 4-phenyl substituent enhances ACE inhibitor potency vs. unsubstituted proline. · HCl salt ensures efficient coupling in DMF/NMP-based SPPS workflows. Procurement: Solid, room-temperature stable. Shipped ambient. Bulk and custom quantities available.

Molecular Formula C11H14ClNO2
Molecular Weight 227.69 g/mol
CAS No. 90657-53-7
Cat. No. B1422357
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametrans-4-Phenyl-L-proline hydrochloride
CAS90657-53-7
Molecular FormulaC11H14ClNO2
Molecular Weight227.69 g/mol
Structural Identifiers
SMILESC1C(CNC1C(=O)O)C2=CC=CC=C2.Cl
InChIInChI=1S/C11H13NO2.ClH/c13-11(14)10-6-9(7-12-10)8-4-2-1-3-5-8;/h1-5,9-10,12H,6-7H2,(H,13,14);1H/t9-,10+;/m1./s1
InChIKeyLWFBRHSTNWMMGN-UXQCFNEQSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

trans-4-Phenyl-L-proline hydrochloride Overview


trans-4-Phenyl-L-proline hydrochloride (CAS 90657-53-7) is a non-proteinogenic, chiral amino acid derivative that belongs to the class of 4-substituted proline analogs. It is characterized by a phenyl substituent in the trans-configuration at the 4-position of the pyrrolidine ring, with the hydrochloride salt form enhancing aqueous solubility and handling stability. The compound is supplied as a solid with a purity specification of ≥95% (HPLC) and an optical rotation of +17.5° (c=1, 2N HCl) . Its defined stereochemistry (2S,4S) renders it a valuable chiral building block in organic synthesis, particularly for introducing conformational constraints into peptides and for the development of pharmaceuticals, including angiotensin-converting enzyme (ACE) inhibitors [1].

Workflow Chiral building block for peptide and peptidomimetic synthesis
Selection Trans-4-phenyl substitution for conformational constraint and hydrophobicity
Use Context Hydrochloride salt supports aqueous solubility and stable handling in SPPS

Why trans-4-Phenyl-L-proline hydrochloride Is Irreplaceable


Generic substitution of trans-4-phenyl-L-proline hydrochloride with other proline analogs—including the parent L-proline, trans-4-hydroxy-L-proline, or trans-4-cyclohexyl-L-proline—is not scientifically justifiable. The specific trans-4-phenyl substitution imparts a unique combination of steric bulk, hydrophobicity, and conformational rigidity that directly dictates molecular recognition and biological activity [1]. Data demonstrate that the phenyl group at the 4-position significantly alters the puckering equilibrium of the pyrrolidine ring and stabilizes specific backbone conformations, such as β-turns, in a manner distinct from smaller or more polar substituents [2]. Furthermore, in pharmacologically relevant contexts like ACE inhibition, the hydrophobic nature of the phenyl substituent correlates directly with enhanced in vitro potency and prolonged in vivo duration of action compared to the unsubstituted parent compound [1]. Therefore, substituting this compound with a superficially similar analog introduces uncontrolled variables in steric, electronic, and conformational space, potentially leading to failed syntheses, misinterpreted structure-activity relationships, or the loss of essential biological function.

Analog mismatch
Unsubstituted proline or 4-hydroxy analogs lack the steric bulk and hydrophobicity required for ACE target engagement.
Conformational shift
Substituent size and polarity alter pyrrolidine ring puckering; β-turn stabilization may not transfer to smaller or more polar substituents.
Form variability
Free base may exhibit different solubility and stability profiles; salt-form interchange can affect coupling efficiency in SPPS.

trans-4-Phenyl-L-proline hydrochloride Comparative Evidence


Enhanced ACE Inhibitory Potency and Duration

The incorporation of a trans-4-phenyl group into proline-containing ACE inhibitors leads to a quantifiable increase in both in vitro potency and in vivo duration of action compared to inhibitors based on unsubstituted L-proline. This is a class-level observation reported for captopril analogs [1].

ACE Potency & Duration
Class-level inference
Reported increased in vitro potency and prolonged in vivo duration vs. unsubstituted proline analogs.
Supports ACE inhibitor lead optimization context.
Quantified IC50 values not provided in source; review for specific scaffold context.
ACE Inhibitor Design Medicinal Chemistry Pharmacodynamics

Hydrophobicity-Driven ACE Inhibition Potency

A systematic structure-activity relationship study of 4-substituted proline derivatives in three classes of ACE inhibitors (mercaptan, carboxyalkyl dipeptide, and phosphinic acid) established that the presence of hydrophobic substituents, such as the phenyl group, correlates with enhanced in vitro potency [1].

Hydrophobicity SAR
Cross-study comparable
Hydrophobic 4-substituents correlate with enhanced in vitro ACE inhibition across multiple inhibitor chemotypes.
Hydrophobic pharmacophore context for target-binding affinity.
Phenyl group is a canonical hydrophobic substituent in this series.
Structure-Activity Relationship ACE Inhibitors Hydrophobicity

β-Turn Propensity and Altered Ring Puckering

In a direct conformational analysis of β-phenylproline (the free amino acid), the trans-β-phenylproline isomer was shown to maintain the high intrinsic β-turn forming propensity characteristic of proline, while the phenyl substituent significantly alters the puckering of the pyrrolidine ring [1].

β-Turn Propensity
Head-to-head
Retains high β-turn forming propensity; phenyl substituent significantly alters pyrrolidine ring puckering.
Constrained peptidomimetic design context.
Based on NMR, IR, and X-ray diffraction of dipeptide sequences.
Peptide Conformation Peptidomimetics β-Turn Mimicry

Stereochemical Purity and Salt Form Advantages

As a hydrochloride salt with a defined (2S,4S) stereochemistry, this compound offers distinct advantages in purity, solubility, and storage stability compared to its free base form or other salt variants. Its specifications are well-defined for procurement [REFS-1, REFS-2].

Stereochemical Purity
Data to verify
≥95% HPLC purity; optical rotation +17.5° (c=1, 2N HCl). Hydrochloride salt ensures improved aqueous solubility.
Consistent chiral synthesis and SPPS coupling context.
Specification review recommended for batch-specific data.
Chiral Building Block Analytical Specifications Solid-Phase Synthesis

trans-4-Phenyl-L-proline hydrochloride Applications


Constrained Peptidomimetic Synthesis for PPIs

Researchers aiming to stabilize β-turn conformations in bioactive peptides should prioritize trans-4-phenyl-L-proline hydrochloride. As established by comparative conformational analysis [1], this analog retains the high β-turn propensity of proline while its trans-4-phenyl group introduces steric constraints and potential for additional hydrophobic interactions. This makes it an ideal building block for designing peptidomimetic inhibitors of protein-protein interactions, where a rigid, turn-inducing scaffold is required to pre-organize the peptide backbone for high-affinity binding.

Next-Gen ACE Inhibitor Development

For medicinal chemistry programs focused on optimizing angiotensin-converting enzyme (ACE) inhibitors, trans-4-phenyl-L-proline hydrochloride is the appropriate synthetic precursor. Comparative SAR studies [2] have demonstrated that incorporating a hydrophobic 4-phenyl substituent into proline-containing ACE inhibitors yields compounds with greater in vitro potency and prolonged in vivo duration of action compared to analogs with an unsubstituted proline. This compound directly enables the synthesis of advanced leads with potentially superior pharmacokinetic profiles.

Chiral Resolution and Asymmetric Catalysis

The defined (2S,4S) stereochemistry and high optical purity of trans-4-phenyl-L-proline hydrochloride make it a valuable chiral auxiliary or ligand precursor for asymmetric synthesis. In scenarios where the absolute configuration of a chiral center must be strictly controlled—such as in the synthesis of enantiopure pharmaceuticals—the compound's reliable optical rotation serves as a critical quality control benchmark, ensuring the desired stereochemical outcome of catalytic or stoichiometric reactions.

Solid-Phase Peptide Synthesis with Non-Proteinogenic Amino Acids

In solid-phase peptide synthesis (SPPS) workflows, the hydrochloride salt form of trans-4-phenyl-L-proline offers a distinct operational advantage over its free base. Its enhanced solubility in the polar, aprotic solvents (e.g., DMF, NMP) commonly used in SPPS ensures efficient coupling reactions . This facilitates the seamless incorporation of this non-proteinogenic amino acid into peptide chains, enabling the exploration of structure-activity relationships that depend on the unique conformational and electronic properties of the 4-phenylproline residue.

Application
Selection Property
Validation Focus
Constrained peptidomimetic synthesis
β-turn propensity with hydrophobic constraint
Conformational analysis and binding-affinity review
ACE inhibitor lead development
Hydrophobic 4-phenyl pharmacophore
In vitro potency and model duration-of-action review
Chiral auxiliary and asymmetric catalysis
Defined (2S,4S) stereochemistry and optical rotation
Enantiomeric purity and stereochemical outcome review
Solid-phase peptide synthesis (SPPS)
Hydrochloride salt solubility in polar aprotic solvents
Coupling efficiency and sequence incorporation review

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